Boiling Point Difference Between 1-Phenylethyl and 2-Phenylethyl 2-Methylbutyrate Isomers: Impact on Distillation-Based Purification and Formulation Volatility
The 1-phenylethyl isomer (CAS 87708-44-9) exhibits a boiling point of 262°C at 760 mmHg, which is approximately 43°C lower than the 2-phenylethyl isomer (CAS 24817-51-4), reported at 305.14°C (rough estimate) [1]. A separate source lists the 2-phenylethyl isomer boiling point at 281.9°C at 760 mmHg, still 20°C higher than the target compound . This boiling point depression in the 1-phenylethyl isomer is attributable to the α-methylbenzyl architecture, which reduces molecular packing efficiency relative to the terminally substituted phenethyl analog.
| Evidence Dimension | Boiling point at atmospheric pressure (760 mmHg) |
|---|---|
| Target Compound Data | 262°C at 760 mmHg |
| Comparator Or Baseline | 2-Phenylethyl 2-methylbutyrate (CAS 24817-51-4): 305.14°C (rough estimate) [1] or 281.9°C at 760 mmHg |
| Quantified Difference | ΔTb = -43°C (vs. 305°C) to -20°C (vs. 282°C), representing a 14–16% reduction in boiling point |
| Conditions | Standard atmospheric pressure; data sourced from Chemsrc and ChemicalBook databases |
Why This Matters
The lower boiling point of the 1-phenylethyl isomer defines a lower energy requirement for distillation purification and a distinct volatility profile in fragrance formulations, directly influencing headspace release kinetics and thermal process compatibility.
- [1] ChemicalBook. 24817-51-4 (FEMA 3632). Boiling point 305.14°C (rough estimate), density 0.975 g/mL at 25°C. https://www.chemicalbook.cn/CASEN_24817-51-4.htm (accessed 2026). View Source
